molecular formula C12H16FN B1602317 3-(3-Fluorobenzyl)piperidine CAS No. 795261-46-0

3-(3-Fluorobenzyl)piperidine

Cat. No.: B1602317
CAS No.: 795261-46-0
M. Wt: 193.26 g/mol
InChI Key: NNRHYTAYBNCEOE-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

One foundational aspect of chemical research involving piperidine and its derivatives includes studies on nucleophilic aromatic substitution reactions. For example, research conducted by Pietra and Vitali (1972) on the reaction of piperidine with nitro-aromatic compounds via nucleophilic aromatic substitution provides a basis for understanding how compounds like "3-(3-Fluorobenzyl)piperidine" might undergo similar reactions under specific conditions. This research is critical for developing synthetic pathways involving piperidine derivatives in pharmaceuticals and organic materials (Pietra & Vitali, 1972).

Piperine and Piperazine Derivatives in Therapeutic Use

The exploration of piperidine and its structural analogs, such as piperine and piperazine, reveals their wide-ranging therapeutic applications. For instance, a review on piperazine derivatives highlights their significance in drug design, showing the versatility of piperidine frameworks in medicinal chemistry. These derivatives possess diverse pharmacological properties, including antipsychotic, antidepressant, anticancer, and antiviral activities. The structural modification of the piperazine nucleus, closely related to piperidine, indicates potential research directions for "this compound" in drug development (Rathi et al., 2016).

Pharmacogenetics and Fluoropyrimidines

In the realm of pharmacogenetics, the metabolism of fluoropyrimidines involves enzymes that could be influenced by compounds like "this compound." The role of dihydropyrimidine dehydrogenase (DPD) in the biotransformation of 5-fluorouracil, a key chemotherapeutic agent, underscores the importance of understanding how structural analogs of piperidine might affect enzyme activity, potentially guiding personalized medicine strategies (Del Re et al., 2017).

Anticonvulsant Properties of Piperine Derivatives

Research on piperine, a compound structurally related to piperidine, demonstrates significant anticonvulsant properties. Studies have shown that derivatives of piperine, like antiepilepsirine, are used in treating various types of epilepsy. This suggests that "this compound" could have potential applications in neuroscience and pharmacology, especially in the development of new antiepileptic drugs (Pei, 1983).

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRHYTAYBNCEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588807
Record name 3-[(3-Fluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795261-46-0
Record name 3-[(3-Fluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorobenzyl)piperidine
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3-(3-Fluorobenzyl)piperidine
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3-(3-Fluorobenzyl)piperidine
Reactant of Route 4
3-(3-Fluorobenzyl)piperidine
Reactant of Route 5
3-(3-Fluorobenzyl)piperidine
Reactant of Route 6
3-(3-Fluorobenzyl)piperidine

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